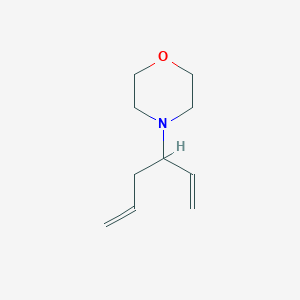
4-(Hexa-1,5-dien-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexa-1,5-dien-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a hexa-1,5-dien-3-yl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The addition of the hexa-1,5-dien-3-yl group introduces a conjugated diene system, which can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexa-1,5-dien-3-yl)morpholine typically involves the reaction of morpholine with a suitable hexa-1,5-dien-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a hexa-1,5-dien-3-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent functionalization steps to introduce the desired substituents
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hexa-1,5-dien-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the diene system can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bonds.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hexa-1,5-dien-3-yl)morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Hexa-1,5-dien-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The conjugated diene system can participate in pericyclic reactions, such as the Diels-Alder reaction, which can be utilized in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A five-membered ether ring, which shares the ether functionality but lacks the amine group.
Uniqueness: 4-(Hexa-1,5-dien-3-yl)morpholine is unique due to the presence of both the morpholine ring and the conjugated diene system. This combination allows it to participate in a wider range of chemical reactions compared to its parent compound, morpholine, and other similar heterocycles .
Eigenschaften
CAS-Nummer |
88348-89-4 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
4-hexa-1,5-dien-3-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-3-5-10(4-2)11-6-8-12-9-7-11/h3-4,10H,1-2,5-9H2 |
InChI-Schlüssel |
PREDKBKPGYIBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C=C)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
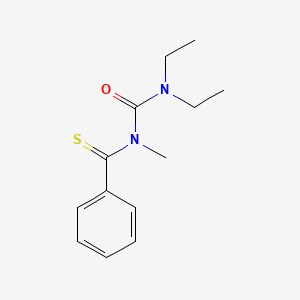
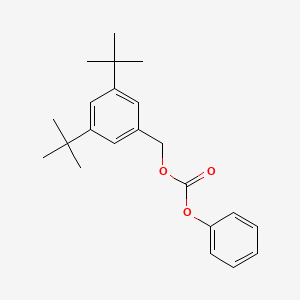

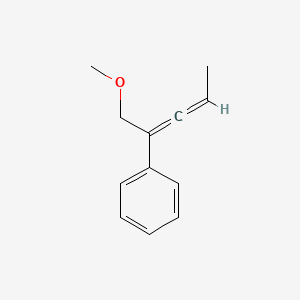
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
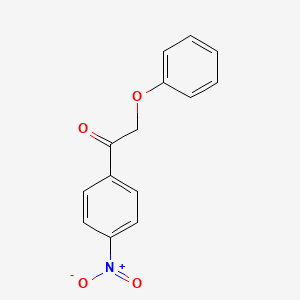
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
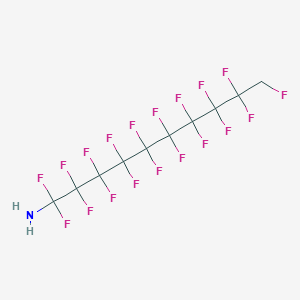
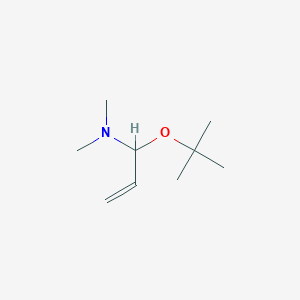
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
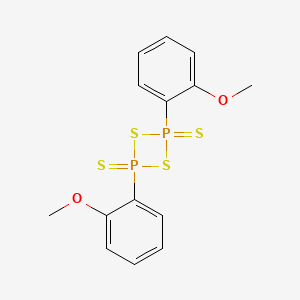
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
